molecular formula C22H23N3O3 B1392703 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid CAS No. 1243023-10-0

1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1392703
M. Wt: 377.4 g/mol
InChI Key: FKTNJFQSWWWNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C22H23N3O3 . It is a derivative of piperidine, a six-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a quinoxalinone group and a carboxylic acid group . The exact structural details might require further investigation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antibacterial Agents

A study by Huang et al. (2010) synthesized a series of compounds similar to the one , introducing them into the quinolone core of fluoroquinolones. These new fluoroquinolones showed promising antibacterial activity against various strains, including Staphylococcus aureus and Staphylococcus epidermidis, comparable to ciprofloxacin and vancomycin (Huang, Zhang, Chen, Jia, & Li, 2010).

Structural and Theoretical Analysis

Stoyanova et al. (2010) synthesized derivatives of the parent compound and analyzed their structure using X-ray analysis and theoretical calculations. This study provided insights into the conformation of these compounds in different states (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).

Synthesis and Crystal Structure

Xue Si-jia (2011) explored the synthesis and crystal structure of a compound closely related to the one . This research provided valuable information on the molecular conformation and potential interactions in crystalline form (Xue Si-jia, 2011).

Hybrid Polyoxaheterocyclic Compounds

Kanevskaya et al. (2022) studied new hybrid polyoxaheterocyclic compounds based on reactions involving similar compounds. Their research contributes to the development of new compounds with potential bioavailability (Kanevskaya, Ivanova, Pchelintseva, & Fedotova, 2022).

Anticonvulsant Activity

Ho et al. (2001) synthesized analogues of compounds structurally similar to the compound and evaluated them for anticonvulsant activity. Their findings provide insights into the potential therapeutic applications of these compounds in treating seizures (Ho, Crider, & Stables, 2001).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]-3-oxoquinoxalin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-6-8-16(9-7-15)14-25-19-5-3-2-4-18(19)23-20(21(25)26)24-12-10-17(11-13-24)22(27)28/h2-9,17H,10-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTNJFQSWWWNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)N4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid

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